trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride

Electroorganic synthesis Quaternary ammonium reduction Dimerization selectivity

Generic benzyltrialkylammonium salts produce metal-dependent product mixtures during electrochemical reduction, complicating downstream synthesis. (4-Nitrobenzyl)trimethylammonium chloride eliminates this ambiguity. • Exclusive reductive dimerization to 4,4′-dinitrobibenzyl - unattainable with non-nitrated analogs. • Bulk electrolysis yields E-4,4′-dinitrostilbene (67% isolated yield) for organic electronics. • Bench-stable masked trimethylamine source outperforming DABCO/quinuclidine in ylide epoxidations. • Lacks acute oral toxicity (H301) classification, easing institutional safety compliance.

Molecular Formula C10H16ClN2O2+
Molecular Weight 231.70 g/mol
Cat. No. B12062345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride
Molecular FormulaC10H16ClN2O2+
Molecular Weight231.70 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl
InChIInChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;
InChIKeySBPSWIPEYIVRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl-[(4-nitrophenyl)methyl]azanium Hydrochloride: Compound Overview


Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride, systematically named (4-nitrobenzyl)trimethylammonium chloride, is a quaternary ammonium salt with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g·mol⁻¹ . It features a p-nitrobenzyl group linked to a trimethylammonium center, classifying it within the benzyltrialkylammonium chloride family commonly employed as phase-transfer catalysts . Unlike the archetypal member of this class, benzyltrimethylammonium chloride (BTMAC), the electron-withdrawing p-nitro substituent profoundly alters the compound's electrochemical reduction pathway, its performance as a masked nucleophile source, and its host–guest recognition profile—distinctions that directly govern its suitability for specific research and industrial applications.

Why Benzyltrimethylammonium Chloride Fails as a Substitute


Generic substitution of benzyltrialkylammonium salts is unreliable because the p-nitro substituent on the target compound is not a passive structural feature; it is an electronic control element. In electrochemical reductions, the nitro group forces an exclusive dimerization pathway that is unattainable with the parent benzyltrimethylammonium cation [1]. In ammonium-ylide-mediated epoxidations, the p-nitrobenzyl scaffold, when deprotonated, generates a trimethylamine leaving group that delivers superior yields relative to alternative tertiary amines such as DABCO or quinuclidine . These fundamentally different reactivity profiles mean that substituting the nitro-bearing compound with a non-nitrated analog will not reproduce the intended reaction outcome and may lead to divergent product distributions or failed transformations.

Differentiation from Closest Analogs


Electrochemical Dimerization Selectivity

Controlled-potential electrolysis of p-nitrobenzyltrimethylammonium (pNO₂BTA) cation on mercury cathode yields 4,4′-dinitrobibenzyl as the exclusive product via dimerization of the p-nitrobenzyl radical generated from decomposition of the radical anion [1]. In stark contrast, the non-nitrated benzyltrimethylammonium (BTA) cation does not give a single product; its reduction pathway can be steered to different products depending on the cathode metal employed [1]. This constitutes a mechanistically distinct selectivity that eliminates metal-dependent product tuning and provides a predictable single-product outcome.

Electroorganic synthesis Quaternary ammonium reduction Dimerization selectivity

Trimethylamine Leaving Group Advantage in Epoxidation

In a systematic study of benzylic ammonium ylide-mediated epoxidation of aldehydes, the trimethylamine leaving group—derived from a p-nitrobenzyltrimethylammonium precursor—delivered significantly higher yields of stilbene oxides compared with the tertiary amines DABCO and quinuclidine . The reaction used the p-nitrobenzyl ammonium salt as a stable precursor; upon base treatment, the resulting ylide reacted with benzaldehyde to give trans-stilbene oxide with a yield advantage over DABCO- and quinuclidine-derived ylides . DFT calculations further identified that the trimethylamine leaving group imparts a favorable combination of leaving ability and steric profile that is not replicated by bicyclic amines .

Epoxidation Ammonium ylide Diastereoselective synthesis Leaving group optimization

Calixarene Host–Guest Binding Selectivity Shift

¹H NMR and calorimetric titrations of p-nitrobenzyltrimethylammonium (BTMAN) with water-soluble calix[4]arene tetrasulfonate host 1 revealed that the introduction of the electron-withdrawing p-nitro group does not alter the recognition mode relative to benzyltrimethylammonium (BTMA) for host 1—both guests bind with comparable affinity through the -N⁺(CH₃)₃ moiety [1]. However, with a conformationally fixed calix[4]arene host 2, BTMAN switches the recognition selectivity: host 2 selectively recognizes the -N⁺(CH₃)₃ group of BTMAN, whereas it complexes BTMA unselectively via both the ammonium head and the aromatic ring [2]. This nitro-induced switch in binding topology provides a tool for probing or engineering selective supramolecular interactions that cannot be achieved with the unsubstituted benzyl analogue.

Supramolecular chemistry Calixarene Molecular recognition Host–guest calorimetry

Physical Hazard Profile vs. Non-Nitrated Analogs

Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), classified as Skin Irritation Category 2, Eye Irritation Category 2, and STOT SE Category 3 . This hazard profile is broadly similar to benzyltrimethylammonium chloride (BTMAC, CAS 56-93-9), which likewise carries H315–H319–H335 and, additionally, H301 (toxic if swallowed) . The absence of acute oral toxicity classification for the p-nitro derivative, in contrast to BTMAC, represents a meaningful safety differentiation for laboratories that seek to minimize acute toxicity hazard labels in their chemical inventory while retaining phase-transfer functionality.

Safety GHS classification Risk assessment Procurement compliance

Key Applications of Trimethyl-[(4-nitrophenyl)methyl]azanium Hydrochloride


Electrosynthesis of 4,4′-Dinitrobibenzyl

When electrochemists require a single, predictable dimeric product from a quaternary ammonium precursor, the p-nitrobenzyltrimethylammonium cation delivers exclusive 4,4′-dinitrobibenzyl formation, eliminating the metal-dependent product distribution characteristic of the non-nitrated benzyl analog [1]. The resulting dinitrobibenzyl can be further transformed electrochemically into E-4,4′-dinitrostilbene in 67% isolated yield under optimized bulk electrolysis conditions , providing a streamlined route to conjugated materials for organic electronics and nonlinear optics.

Diastereoselective Epoxide Synthesis via Ammonium Ylides

Synthetic chemists pursuing the ammonium ylide route to stilbene oxides or glycidic amides should employ the p-nitrobenzyltrimethylammonium scaffold because the trimethylamine leaving group, generated in situ, has been experimentally validated as the leaving group of choice, outperforming DABCO and quinuclidine in yield and diastereoselectivity [1]. The p-nitrobenzyl precursor offers a bench-stable, readily weighable solid form of this privileged leaving group.

Selective Supramolecular Recognition and Sensor Development

For research groups developing water-soluble calixarene-based sensors, the p-nitrobenzyltrimethylammonium cation serves as a probe analyte that triggers a distinct binding selectivity switch compared to the parent benzyltrimethylammonium cation [1]. This differential recognition behavior, documented through combined ¹H NMR and calorimetric titrations, enables the design and calibration of sensor arrays capable of discriminating between structurally similar ammonium cations.

Phase-Transfer Catalysis with Reduced Acute Toxicity

Industrial and academic laboratories that perform nucleophilic substitution or alkylation reactions under phase-transfer conditions can select the p-nitrobenzyl derivative as an alternative to benzyltrimethylammonium chloride when safety data sheet harmonization favors compounds lacking acute oral toxicity (H301) classification [REFS-1, Section 3, Evidence Item 4]. This facilitates compliance with institutional chemical hygiene plans that restrict acutely toxic substances.

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